N,2-dimethyl-4-nitrobenzenesulfonamide
Description
N,2-dimethyl-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H10N2O4S. It is a member of the sulfonamide family, which are compounds containing the sulfonamide functional group attached to an aromatic ring. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Properties
IUPAC Name |
N,2-dimethyl-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-6-5-7(10(11)12)3-4-8(6)15(13,14)9-2/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEWYFUVGJOBRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283678 | |
| Record name | N,2-Dimethyl-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106840-80-6 | |
| Record name | N,2-Dimethyl-4-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106840-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,2-Dimethyl-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,2-dimethyl-4-nitrobenzenesulfonamide can be synthesized through several methods. One common method involves the nitration of N,2-dimethylbenzenesulfonamide using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N,2-dimethyl-4-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: N,2-dicarboxy-4-nitrobenzenesulfonamide.
Scientific Research Applications
N,2-dimethyl-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential antibacterial properties due to the presence of the sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of N,2-dimethyl-4-nitrobenzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
N,4-dimethyl-N-phenylbenzenesulfonamide: Similar structure but with a phenyl group instead of a nitro group.
N-methyl-2-nitrobenzenesulfonamide: Similar structure but with a single methyl group.
N,N-dibutyl-4-nitrobenzenesulfonamide: Similar structure but with butyl groups instead of methyl groups.
Uniqueness
N,2-dimethyl-4-nitrobenzenesulfonamide is unique due to the presence of both methyl and nitro groups on the aromatic ring, which can influence its reactivity and biological activity
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